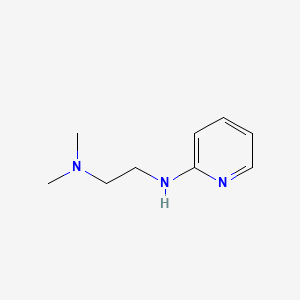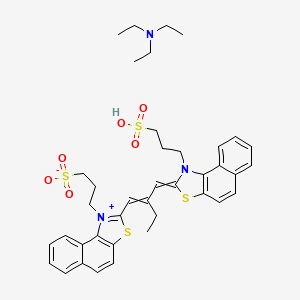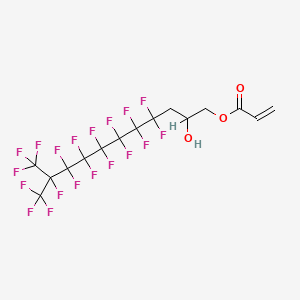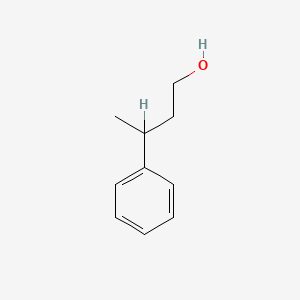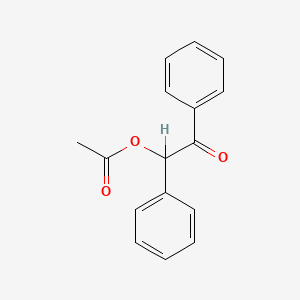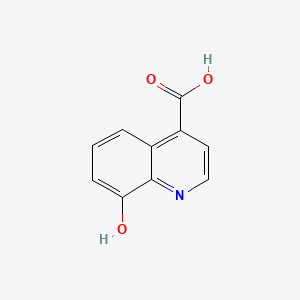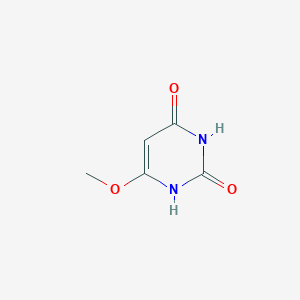
2,7-Diacetoxynaphthalene
Descripción general
Descripción
2,7-Diacetoxynaphthalene is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.24 g/mol . The compound is also known by other names such as naphthalene-2,7-diyl diacetate, (7-acetyloxynaphthalen-2-yl) acetate, and 7-(acetyloxy)naphthalen-2-yl acetate .
Synthesis Analysis
A method for synthesizing 2,7-dihydroxynaphthalene, which is a precursor to 2,7-Diacetoxynaphthalene, involves adding 2,7-naphthalenedisulfonic acid sodium, sodium hydroxide, sodium oxide, and a solvent into an autoclave, heating to 260-320 ℃, stirring and reacting at the temperature, cooling the obtained solution to room temperature while stirring, neutralizing a filter cake to PH 0-4 by using a sulfuric acid solution after filtering, filtering the obtained suspension, and drying to obtain the 2,7-dihydroxynaphthalene .Molecular Structure Analysis
The InChI string for 2,7-Diacetoxynaphthalene isInChI=1S/C14H12O4/c1-9(15)17-13-5-3-11-4-6-14(18-10(2)16)8-12(11)7-13/h3-8H,1-2H3 . The Canonical SMILES is CC(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.24 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds . The topological polar surface area is 52.6 Ų .Aplicaciones Científicas De Investigación
Proteomics Research
2,7-Diacetoxynaphthalene: is utilized in proteomics research as a biochemical tool. In this field, it’s used for the identification and quantification of proteins and their modifications, understanding protein functions, interactions, and localization. The compound’s properties may aid in the separation and analysis of complex protein mixtures, contributing to advancements in the understanding of cellular processes and disease mechanisms .
Organic Synthesis
This compound serves as a starting material in organic synthesis, particularly in the construction of complex molecules. Its chemical structure allows for various reactions, including substitutions and additions, which are fundamental in synthesizing new organic compounds with potential applications in medicinal chemistry and materials science .
Material Science
In material science, 2,7-Diacetoxynaphthalene is used in the preparation of monomers for high carbon materials. These materials are crucial for developing advanced composites, coatings, and carbon-based electronics, which are integral to various industries, including aerospace, automotive, and semiconductors .
Dye and Pigment Production
The compound is instrumental in producing dyes and pigments. Its molecular structure can be incorporated into various colorants used in textiles, inks, and plastics. This application is significant for industries that require specific color properties and stability under different conditions .
Fluorescent Whiteners
2,7-Diacetoxynaphthalene: is also applied in the synthesis of fluorescent whiteners. These substances are used to enhance the brightness of fabrics, papers, and detergents by absorbing ultraviolet light and re-emitting it as visible blue light, thus compensating for yellowing and making materials appear whiter .
Antioxidants and Antiseptics
Lastly, the compound’s derivatives are explored for their antioxidant and antiseptic properties. In scientific research, antioxidants are important for studying oxidative stress and its implications in aging and chronic diseases. Antiseptics containing derivatives of 2,7-Diacetoxynaphthalene could be beneficial in preventing infection and preserving biological samples .
Safety and Hazards
When handling 2,7-Diacetoxynaphthalene, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental exposure, immediate medical attention may be required .
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Mode of Action
It is known that naphthalene derivatives can undergo cis-dihydroxylation, a process catalyzed by the enzyme naphthalene dioxygenase . This enzyme belongs to a family of non-heme enzymes with mononuclear iron active sites . The cis-dihydroxylation of naphthalene and its derivatives is a key step in the biodegradation of aromatic compounds .
Biochemical Pathways
This process is initiated by the cis-dihydroxylation of an arene double bond by Rieske dioxygenases .
Pharmacokinetics
It is known that naphthalene derivatives can undergo various transformations, including oxidation and conjugation, which can affect their bioavailability and toxicity .
Result of Action
Naphthalene and its derivatives are known to have various biological effects, including cytotoxicity and genotoxicity .
Propiedades
IUPAC Name |
(7-acetyloxynaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-5-3-11-4-6-14(18-10(2)16)8-12(11)7-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMXWHJBWOVBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355080 | |
| Record name | 2,7-DIACETOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diacetoxynaphthalene | |
CAS RN |
22472-26-0 | |
| Record name | 2,7-DIACETOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



